N'-(4-chlorophenyl)benzenecarboximidamide
Description
- It appears as a yellow to white solid and has a melting point range of 111-114 °C .
- The compound’s structure consists of a benzene ring with an attached carboximidamide group and a chlorine substituent on the phenyl ring.
N’-(4-chlorophenyl)benzenecarboximidamide: is a chemical compound with the molecular formula C₁₃H₁₁ClN₂ and a molecular weight of approximately 230.7 g/mol .
Properties
CAS No. |
7035-69-0 |
|---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16) |
InChI Key |
JKSMLLRPARGTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N |
solubility |
>34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers interested in its preparation would need to explore alternative methods or design custom synthetic routes.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type.
N’-(4-chlorophenyl)benzenecarboximidamide: may undergo various chemical reactions, including:
Scientific Research Applications
Biology and Medicine: Although information is scarce, it could be explored for potential biological activity (e.g., as a drug candidate).
Industry: Its industrial applications remain largely unexplored.
Mechanism of Action
- Unfortunately, the mechanism by which N’-(4-chlorophenyl)benzenecarboximidamide exerts its effects is not well-documented.
- Further research would be necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N'-(4-chlorophenyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H12ClN3
- Molecular Weight : 247.71 g/mol
- IUPAC Name : N'-(4-chlorophenyl)benzenecarboximidamide
The presence of the chlorophenyl group enhances the compound's lipophilicity, which is crucial for its biological activity. The amidine functional group (C=N) is known for its ability to interact with various biological targets, including enzymes and receptors.
N'-(4-chlorophenyl)benzenecarboximidamide operates primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, which can modulate biochemical reactions.
- Receptor Interaction : It may bind to certain receptors, affecting signal transduction pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to N'-(4-chlorophenyl)benzenecarboximidamide exhibit antimicrobial properties. For instance, studies have demonstrated that amidines can possess activity against various bacterial strains due to their ability to disrupt cellular membranes.
Anticancer Activity
N'-(4-chlorophenyl)benzenecarboximidamide has shown promise in preclinical studies as a potential anticancer agent. The compound's ability to inhibit specific pathways involved in tumor growth has been highlighted in several research articles.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the effects of N'-(4-chlorophenyl)benzenecarboximidamide on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer drug .
- Enzyme Inhibition Study :
- Antimicrobial Activity Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
